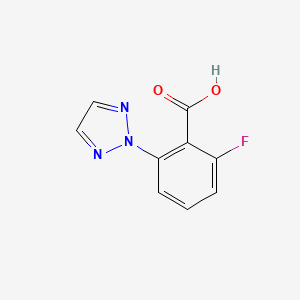

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-6-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPOZDBAGMLNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736398 | |

| Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186050-58-7 | |

| Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal intermediate in the manufacturing of contemporary pharmaceuticals, most notably the PARP inhibitor Olaparib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed examination of a preferred synthetic pathway, the underlying reaction mechanisms, and a comprehensive, step-by-step experimental protocol. Our focus is on providing not just a method, but a thorough understanding of the chemical principles that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. Its unique structural arrangement, featuring a fluorine atom and a 2H-1,2,3-triazol-2-yl group ortho to the carboxylic acid, makes it a valuable building block in medicinal chemistry.[3] The electronic properties imparted by the fluorine and the triazole ring, coupled with the reactive handle of the carboxylic acid, allow for its incorporation into complex molecular architectures. Its most prominent role is as a key precursor in the synthesis of Olaparib, a targeted cancer therapy.[1][2] The efficient and regioselective synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.

Strategic Approach to Synthesis: The Ullmann Condensation Pathway

Several synthetic strategies can be envisioned for the preparation of this compound. However, a particularly robust and scalable approach involves a copper-catalyzed N-arylation of 1H-1,2,3-triazole with a suitably substituted aryl halide. This method, a variation of the classic Ullmann condensation, offers excellent control over regioselectivity, favoring the desired N2-arylated triazole isomer.

The overall synthetic strategy is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the key aryl halide precursor, 2-fluoro-6-iodobenzoic acid. The second, and most critical step, is the copper-catalyzed coupling of this intermediate with 1H-1,2,3-triazole.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

This guide provides an in-depth exploration of the essential physicochemical properties of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a molecule of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed rationale for experimental choices and robust, self-validating protocols for characterization.

Introduction: A Molecule of Strategic Design

This compound (CAS: 1186050-58-7) is a heterocyclic compound that strategically combines three key structural motifs: a benzoic acid, a fluorine substituent, and a 1,2,3-triazole ring.[1][2][3][4][5] Each of these components is selected to impart specific, advantageous properties relevant to medicinal chemistry.

The benzoic acid group provides a crucial acidic handle, enabling salt formation to modulate solubility and offering a potential key interaction point with biological targets. The strategic placement of a fluorine atom is a well-established tactic in drug design.[6][7][8][9] Due to its high electronegativity and small size, fluorine can significantly alter a molecule's pKa, metabolic stability, and lipophilicity, often leading to enhanced membrane permeability and binding affinity.[6][7][8][9][10] The 1,2,3-triazole moiety is a highly stable, five-membered heterocyclic ring that is increasingly utilized as a bioisostere for other functional groups.[11][12][13][14][15] Its inclusion can improve pharmacokinetic properties, enhance target selectivity, and reduce toxicity.[11][12]

This guide will detail the methodologies to precisely quantify the physicochemical properties of this molecule, which are critical for predicting its behavior in biological systems and for its development as a potential therapeutic agent.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following table summarizes the key properties for this compound that require experimental determination.

| Property | Symbol | Importance in Drug Development | Recommended Analytical Method |

| Molecular Identity & Structure | Confirms the fundamental structure and composition. | NMR, Mass Spectrometry, Elemental Analysis | |

| Purity | % | Ensures that biological activity is attributable to the target compound. | HPLC-UV, LC-MS |

| Melting Point | Mp | Indicator of purity and solid-state stability. | Capillary Melting Point Apparatus |

| Aqueous Solubility | S | Affects absorption, distribution, and formulation. | Shake-Flask Method (Thermodynamic) |

| Acidity Constant | pKa | Governs ionization state, solubility, and receptor binding. | Potentiometric Titration, UV-Vis Spectroscopy |

| Lipophilicity | LogP / LogD | Influences membrane permeability, metabolism, and toxicity. | Shake-Flask Method (n-octanol/water) |

Experimental Protocols for Characterization

The following sections provide detailed, step-by-step protocols for the determination of the key physicochemical properties of this compound.

Structural Confirmation and Purity Assessment

Rationale: Before any other property is measured, it is imperative to confirm the chemical identity and purity of the compound. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous structural confirmation.

Protocol 1: HPLC-UV for Purity Determination

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter both phases through a 0.22 µm membrane filter and degas.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm.

-

Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of Acetonitrile and Water.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: NMR and Mass Spectrometry for Structural Confirmation

-

¹H and ¹³C NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the expected structure of this compound.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the molecular ion ([M-H]⁻ or [M+H]⁺), which should be within 5 ppm of the theoretical mass for C₉H₆FN₃O₂.

Visualization of the Characterization Workflow

Caption: Workflow for initial purity and structural confirmation.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Protocol 3: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.

Protocol 4: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant, avoiding any solid particles. Dilute the aliquot with the mobile phase used for HPLC analysis.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC-UV method with a standard calibration curve.

Visualization of the Solubility Workflow

Caption: Shake-flask method for determining aqueous solubility.

Determination of pKa

Rationale: The pKa value indicates the pH at which a molecule is 50% ionized. For an acidic compound like this compound, the pKa of the carboxylic acid will dictate its charge state, which in turn affects its solubility, permeability, and interaction with biological targets. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to benzoic acid itself.[10]

Protocol 5: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH). Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the first derivative of the pH versus volume curve (dpH/dV). The volume at the equivalence point corresponds to the peak of this curve. The pKa is the pH at the half-equivalence point.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. Accurate determination of these properties is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. The interplay of the fluorine, benzoic acid, and triazole functionalities makes this molecule a compelling candidate for further investigation, and a thorough understanding of its fundamental chemical nature is the first step toward unlocking its therapeutic potential.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 1186050-58-7 [chemicalbook.com]

- 3. CAS#:1186050-58-7 | this compound | Chemsrc [chemsrc.com]

- 4. This compound - 1186050-58-7 [popebiotech.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemxyne.com [chemxyne.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 13. asianpubs.org [asianpubs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1186050-58-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role in the development of novel therapeutics, particularly focusing on its application in the synthesis of dual orexin receptor antagonists (DORAs).

Core Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a 1,2,3-triazole ring on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon in drug discovery.[1][2]

| Property | Value | Source |

| CAS Number | 1186050-58-7 | [1] |

| Molecular Formula | C₉H₆FN₃O₂ | [1] |

| Molecular Weight | 207.16 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | O=C(O)C1=C(F)C=CC=C1N1N=CC=N1 | [1] |

| Boiling Point (Predicted) | 410.5±55.0 °C | [3] |

| Purity (Typical) | ≥97% (HPLC) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves a copper-catalyzed Ullmann-type coupling reaction.

Recommended Synthetic Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]

Starting Materials:

-

2-Fluoro-6-iodobenzoic acid

-

1H-1,2,3-triazole

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

trans-1,2-Dimethylcyclohexane-1,2-diamine

-

Dioxane

-

Water

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, combine 2-fluoro-6-iodobenzoic acid, copper(I) iodide, and cesium carbonate.

-

Addition of Reagents: To the solid mixture, add dioxane, water, 1H-1,2,3-triazole, and trans-1,2-dimethylcyclohexane-1,2-diamine.

-

Reaction Conditions: The reaction mixture is gradually heated to 100°C and maintained for approximately 3 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture and add methyl tert-butyl ether (MTBE) and water. Separate the aqueous layer.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.7. Extract the acidified aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate to afford the final product as a solid.[4]

Causality in Experimental Choices

-

Catalyst System: The use of copper(I) iodide as a catalyst is crucial for facilitating the N-arylation of the triazole ring. The ligand, trans-1,2-dimethylcyclohexane-1,2-diamine, enhances the catalytic activity and improves the reaction yield.

-

Base: Cesium carbonate is employed as the base to deprotonate the triazole, making it a more effective nucleophile for the coupling reaction. Its solubility in the reaction solvent also plays a role in the reaction kinetics.

-

Solvent System: Dioxane is a suitable high-boiling aprotic solvent for this type of coupling reaction, allowing the reaction to be conducted at the required temperature. The small amount of water can sometimes have a beneficial effect on the solubility of the reagents and the overall reaction rate.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A crucial aspect of a technical guide is the confirmation of the chemical structure. The primary method for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.22-8.13 (broad peak, 2H), 7.84-7.80 (multiple peaks, 1H), 7.74-7.65 (multiple peaks, 1H), 7.50-7.41 (multiple peaks, 1H).[4]

The characteristic peaks in the aromatic region confirm the presence of the substituted benzene ring and the triazole protons. The broad peak is indicative of the acidic proton of the carboxylic acid group. For a comprehensive analysis, it is recommended to also acquire and analyze ¹³C NMR and mass spectrometry data.

Application in Drug Discovery: A Key Intermediate for Orexin Receptor Antagonists

The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block for the synthesis of dual orexin receptor antagonists (DORAs).[5][6][7] Orexin-A and Orexin-B are neuropeptides that regulate wakefulness. By blocking their receptors (OX1R and OX2R), DORAs can promote sleep, offering a novel therapeutic approach for insomnia.[8]

A prominent example of a DORA synthesized using a derivative of the title compound is Suvorexant (MK-4305), a medication approved for the treatment of insomnia.[5] The 2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety is a critical component of the pharmacophore, responsible for key interactions with the orexin receptor.

Caption: Role as a key intermediate in the synthesis of Dual Orexin Receptor Antagonists.

The structure-activity relationship (SAR) studies of various DORAs have highlighted the importance of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold. Modifications to the substitution pattern on the benzoic acid ring can significantly impact the potency and pharmacokinetic properties of the final drug candidate.[9][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Harmful if swallowed.[1]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined synthesis and versatile chemical nature have established it as a valuable intermediate in the quest for novel therapeutics. The success of DORAs in treating insomnia underscores the importance of such building blocks in modern drug discovery. Future research may explore the incorporation of this scaffold into other classes of biologically active molecules, leveraging its unique properties to address a wider range of therapeutic targets.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. This compound CAS#: 1186050-58-7 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orexin receptor antagonist 2 | CAS#:1457940-75-8 | Chemsrc [chemsrc.com]

- 7. From Oxadiazole to Triazole Analogues: Optimization toward a Dual Orexin Receptor Antagonist with Improved in vivo Efficacy in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Introduction: A Molecule of Growing Interest

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a synthetic organic compound that stands at the intersection of two important chemical classes: fluorinated aromatics and triazoles. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 1,2,3-triazole moiety, often introduced via "click chemistry," is valued for its chemical stability, dipole character, and ability to form hydrogen bonds, making it a versatile linker and pharmacophore.[1][2] The specific substitution pattern of this molecule, with an ortho-fluoro group and a 2-substituted triazole, presents unique challenges and points of interest in its analytical characterization. This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive analysis of this compound, intended for researchers in synthetic chemistry and drug development.

Synthesis and Regioisomerism

A plausible synthetic route to this compound involves a multi-step sequence, likely starting from a suitably substituted fluorinated aromatic precursor. The key step in forming the triazole ring is often a cycloaddition reaction. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming 1,4-disubstituted 1,2,3-triazoles, the synthesis of N2-substituted triazoles often requires alternative strategies.[3][4][5][6] One such approach could involve the reaction of an aryl halide with 1,2,3-triazole under basic conditions.

A critical aspect of the synthesis of substituted triazoles is the potential for the formation of regioisomers (1-substituted vs. 2-substituted). The differentiation of these isomers is paramount, as they can possess distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the correct regioisomer.[1][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure of this compound. A comprehensive analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the acidic nature of the carboxylic acid group, DMSO-d₆ is a good initial choice as it can solubilize polar compounds and its residual proton signal does not typically interfere with the aromatic or triazole proton signals.[10][11] CDCl₃ could also be used, but the acidic proton may exchange or broaden, and its signal may be less informative.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic proton couplings.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).

-

¹³C NMR: A proton-decoupled ¹³C spectrum should be acquired to identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure of the title compound).

-

¹⁹F NMR: A one-dimensional fluorine spectrum is crucial for confirming the presence and environment of the fluorine atom. It will likely be a complex multiplet due to couplings with neighboring protons.

-

2D NMR: To unambiguously assign all signals, a suite of 2D NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the benzoic acid ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzoic acid and triazole rings and confirming the substitution pattern.

-

Predicted NMR Spectra and Interpretation

The following table summarizes the predicted chemical shifts and coupling constants for this compound. These are estimates based on known data for similar structural motifs.

| Atom | Experiment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) | Rationale |

| Aromatic Protons (3H) | ¹H NMR | 7.5 - 8.2 | Multiplets | The electron-withdrawing nature of the fluorine, carboxylic acid, and triazole groups will shift these protons downfield. The ortho-fluorine will introduce complex splitting patterns. |

| Triazole Protons (2H) | ¹H NMR | ~8.0 - 8.5 | Singlet | In a 2-substituted 1,2,3-triazole, the two CH protons are chemically equivalent, resulting in a characteristic singlet.[7] |

| Carboxylic Acid Proton (1H) | ¹H NMR | > 10 (in DMSO-d₆) | Broad Singlet | The acidic proton will be highly deshielded and may be broad due to hydrogen bonding and exchange. |

| Aromatic Carbons (6C) | ¹³C NMR | 115 - 140 | Doublets (due to C-F coupling) and Singlets | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, long-range C-F couplings.[11] |

| Carbonyl Carbon (1C) | ¹³C NMR | 165 - 175 | Singlet or Triplet (small J) | The carboxylic acid carbonyl carbon is typically found in this region. It may show a small long-range coupling to the ortho-fluorine. |

| Triazole Carbons (2C) | ¹³C NMR | 130 - 140 | Singlet | The two CH carbons of the 2-substituted triazole ring are equivalent. |

| Fluorine | ¹⁹F NMR | -110 to -130 | Multiplet | The chemical shift is typical for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons on the benzoic acid ring. |

Key for Assignments: The HMBC experiment will be critical. A correlation between the triazole protons and the carbon of the benzoic acid ring attached to the triazole nitrogen will definitively confirm the connectivity and the 2-substituted nature of the triazole.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for determining the purity of a synthesized compound and for quantitative analysis. A reversed-phase method is generally suitable for a molecule of this polarity.

Experimental Protocol: HPLC Method Development

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a good starting point. The specific dimensions and particle size will depend on whether HPLC or UHPLC is used.

-

Mobile Phase: A mixture of an aqueous phase (A) and an organic phase (B) is used. To ensure good peak shape for the carboxylic acid, the aqueous phase should be acidified. A common choice is 0.1% formic acid or acetic acid in water for solvent A and 0.1% formic acid or acetic acid in acetonitrile or methanol for solvent B.[12][13]

-

Elution: A gradient elution, starting with a low percentage of the organic phase and ramping up, is recommended for initial method development to ensure the compound elutes with a reasonable retention time and good peak shape.

-

Detection: The aromatic nature of the compound suggests strong UV absorbance. A diode array detector (DAD) is ideal to monitor multiple wavelengths and to obtain a UV spectrum of the peak for identity confirmation. Wavelengths around 254 nm and 280 nm are likely to be good choices.

-

Method Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14][15]

Expected Chromatographic Behavior

This compound is a moderately polar compound. On a C18 column with a water/acetonitrile gradient, it is expected to have a moderate retention time.[16][17][18][19] The presence of the fluorine atom may slightly increase its retention compared to the non-fluorinated analogue in some reversed-phase systems.[20] The peak shape should be sharp and symmetrical, provided the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid group.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification and Sensitive Quantification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing unambiguous identification of the target compound and enabling trace-level quantification.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

LC Conditions: The HPLC method developed previously can be directly transferred, using LC-MS compatible mobile phase additives like formic acid.

-

Ionization: ESI is the preferred ionization technique for a molecule of this nature. It is advisable to analyze the compound in both positive and negative ion modes.

-

MS1 Analysis: In the initial analysis, a full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

MS/MS Analysis: For structural confirmation and to develop a sensitive quantitative method, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected as the precursor ion and fragmented in a collision cell. The resulting product ions are then detected.

Predicted Mass Spectra and Fragmentation

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |

| Molecular Ion | [M+H]⁺ at m/z 208.05 | [M-H]⁻ at m/z 206.04 |

| Predicted Major Fragments | Loss of H₂O (m/z 190.04), Loss of CO (from the carboxylic acid, m/z 180.06), Fragmentation of the triazole ring. | Loss of CO₂ (decarboxylation, a very common fragmentation for carboxylic acids, m/z 162.05).[21] |

Rationale for Fragmentation: In positive ion mode, the protonated molecule is likely to lose water from the carboxylic acid group. Subsequent fragmentation may involve the loss of carbon monoxide or cleavage of the triazole ring. In negative ion mode, the deprotonated molecule (carboxylate) is expected to readily undergo decarboxylation (loss of CO₂), which is a characteristic fragmentation pathway for carboxylic acids.[21] The fragmentation of the N-aryl triazole bond is also a possibility.[2][22][23][24][25]

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method can be developed using the transition from the precursor ion to the most abundant and stable product ion. This provides excellent sensitivity and selectivity.[21][26][27][28]

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for the definitive structural elucidation and, crucially, for confirming the N-2 substitution of the triazole ring. HPLC provides a robust method for purity assessment and quantification. LC-MS offers unambiguous molecular weight confirmation and highly sensitive quantification through tandem mass spectrometry. By leveraging the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this and other related molecules, ensuring the integrity of their scientific findings and advancing their research and development efforts.

References

- 1. Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs | Semantic Scholar [semanticscholar.org]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. s4science.at [s4science.at]

- 17. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. lifesciencesite.com [lifesciencesite.com]

- 26. e-b-f.eu [e-b-f.eu]

- 27. uab.edu [uab.edu]

- 28. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids

Abstract

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a privileged structural motif in modern medicinal chemistry, most notably as a core component of dual orexin receptor antagonists (DORAs) like suvorexant, which is used for the treatment of insomnia.[1][2][3] The synthesis of these compounds is complicated by the inherent challenge of controlling regioselectivity during the functionalization of the 1,2,3-triazole ring. Direct arylation of 1H-1,2,3-triazole with 2-halobenzoic acids often yields a difficult-to-separate mixture of N-1 and N-2 isomers.[2] This technical guide provides an in-depth analysis of a robust, scalable, and highly regioselective four-step synthetic strategy that circumvents this issue by introducing the triazole moiety early in the sequence, followed by systematic construction of the benzoic acid functionality. This method, grounded in well-established chemical transformations, offers a reliable pathway for researchers and drug development professionals to access these valuable intermediates in high yield and purity.

The Core Challenge: N-1 vs. N-2 Regioselectivity

The 1,2,3-triazole ring possesses two distinct nitrogen environments available for substitution: the N-1 (and N-3) position and the N-2 position. The classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often results in a mixture of 1,4- and 1,5-disubstituted triazoles (corresponding to N-1 substitution).[4][5] While catalyzed versions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provide excellent control for the 1,4-isomer, and Ruthenium(II)-catalyzed variants (RuAAC) favor the 1,5-isomer, direct and high-yielding methods for N-2 substitution remain less common.[6][7][8]

When attempting to directly arylate a pre-formed 1H-1,2,3-triazole ring with an activated aryl halide (e.g., a 2-iodobenzoic acid derivative), the reaction typically proceeds non-selectively, yielding both the desired N-2 isomer and the undesired N-1 isomer.[2] Separating these regioisomers can be a significant challenge, particularly on a large scale, often requiring tedious crystallization or chromatographic purification steps.[2] Therefore, a synthetic strategy that inherently guarantees N-2 selectivity is of high value.

Caption: The challenge of direct N-arylation of 1,2,3-triazole.

A Field-Proven, Selective Synthetic Strategy

To overcome the regioselectivity hurdle, an efficient and scalable four-step synthesis has been developed, commencing with commercially available 1-fluoro-2-nitrobenzene derivatives.[1][9] The logic of this approach is to install the triazole moiety onto the aromatic ring with absolute N-2 selectivity first, and then chemically manipulate the ortho-substituent into the required carboxylic acid group.

The key to achieving N-2 selectivity lies in the use of 4,5-dibromo-2H-1,2,3-triazole. The two large bromine atoms provide substantial steric bulk around the N-1 and N-3 positions. This steric hindrance effectively shields these nitrogen atoms from the incoming nucleophilic attack, thereby directing the arylation exclusively to the sterically accessible N-2 position.[3]

The overall workflow is as follows:

-

N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between a 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole.

-

Hydrogenation: Reduction of the nitro group to an aniline and simultaneous hydrodebromination of the triazole ring.

-

Sandmeyer Iodination: Conversion of the aniline to an aryl iodide via a diazonium salt intermediate.

-

Grignard Carboxylation: Formation of a Grignard reagent from the aryl iodide and subsequent quenching with carbon dioxide to yield the final benzoic acid product.

Caption: The four-step regioselective synthesis workflow.

Detailed Experimental Protocols

The following protocols are adapted from a validated and scalable synthesis.[9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole

This step establishes the crucial C-N bond at the N-2 position of the triazole. The reaction proceeds via a nucleophilic aromatic substitution where the triazole anion displaces the fluoride on the electron-deficient nitrobenzene ring.

-

To a stirred suspension of 4,5-dibromo-2H-1,2,3-triazole (1.0 equiv.) and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF), add the substituted 1-fluoro-2-nitrobenzene (1.1 equiv.).

-

Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 2-(2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole intermediate.

Step 2: Hydrogenation and Debromination

This one-pot reaction serves two purposes: the palladium-catalyzed hydrogenation reduces the nitro group to an amine, and it also reductively removes the two bromine atoms from the triazole ring.

-

Charge a suitable hydrogenation reactor with the 2-(2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole intermediate (1.0 equiv.) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

-

Add a suitable solvent , such as methanol or ethyl acetate.

-

Pressurize the reactor with hydrogen gas (H₂) to 3-5 bar.

-

Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.

-

Monitor the reaction by H₂ uptake and LC-MS. Once complete, carefully vent the reactor and purge with nitrogen.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(2H-1,2,3-triazol-2-yl)aniline derivative.

Step 3: Sandmeyer Iodination

The Sandmeyer reaction is a classic transformation to convert an arylamine into an aryl halide. Here, it is used to install an iodine atom, which is an excellent precursor for the subsequent Grignard reaction.

-

Dissolve the aniline derivative (1.0 equiv.) in aqueous sulfuric acid (e.g., 1-2 M) and cool the solution to -5 to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the internal temperature below 0 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI, 1.4 equiv.) in water and heat it to 60-70 °C.

-

Carefully add the cold diazonium salt solution to the hot KI solution. Vigorous nitrogen evolution will occur.

-

Stir the mixture at 60 °C for 20-30 minutes after the addition is complete.

-

Cool the mixture to room temperature and quench any excess diazonium salt with a solution of sulfamic acid.

-

Extract the product with a suitable organic solvent (e.g., isopropyl acetate). Wash the organic layer with sodium thiosulfate solution to remove residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-(2-iodophenyl)-2H-1,2,3-triazole.

Step 4: Grignard Carboxylation

The final step involves converting the aryl iodide into a Grignard reagent, which then acts as a nucleophile to attack CO₂, forming the carboxylate salt. Acidic workup provides the target benzoic acid.

-

Dissolve the aryl iodide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C and add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1-1.3 equiv.) dropwise.

-

Stir the mixture at 0-10 °C for 1-2 hours to ensure complete Grignard formation.

-

Bubble dry carbon dioxide (CO₂) gas through the solution (or pour the Grignard solution over crushed dry ice) while maintaining a low temperature.

-

Allow the mixture to warm to room temperature and stir for another hour.

-

Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or trituration from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure 2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Representative Data

The described synthetic route has been successfully applied to produce a variety of substituted benzoic acids. The following table summarizes typical yields for each step in the synthesis of different analogs.[9]

| Starting Material (6) | N-Arylation Yield (7) | Hydrogenation Yield (8) | Sandmeyer Yield (9) | Carboxylation Yield (5) |

| 1-Fluoro-2-nitrobenzene | 95% | 99% | 85% | 81% |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 91% | 99% | 71% | 73% |

| 2-Fluoro-1-methyl-3-nitrobenzene | 78% | 98% | 82% | 81% |

| 1-Fluoro-4-methyl-2-nitrobenzene | 91% | 99% | 79% | 78% |

Data adapted from Org. Process Res. Dev. 2019, 23, 2, 220–225.[9]

Conclusion

The selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids is a critical challenge for the development of important pharmaceutical agents. Direct arylation methods are often plagued by poor regioselectivity, leading to costly and inefficient purification processes. The multi-step strategy detailed in this guide, which relies on an early-stage, sterically-controlled N-2 arylation followed by sequential functional group transformations, represents a robust, scalable, and highly selective solution. By explaining the causality behind each experimental choice—from the use of 4,5-dibromo-2H-1,2,3-triazole to the classic Sandmeyer and Grignard reactions—this guide provides researchers with a reliable and validated blueprint for accessing this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 4. scielo.br [scielo.br]

- 5. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: Key Starting Materials and Strategic Pathways

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced pharmaceutical agents. Its unique trifunctional substitution pattern—featuring a carboxylic acid, a fluorine atom, and a 2H-1,2,3-triazole moiety on a phenyl ring—presents distinct synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a core focus on the selection of starting materials and the strategic rationale underpinning each pathway. We will dissect three principal strategies: late-stage triazole installation via N-arylation, an early-stage coupling followed by functional group manipulation, and de novo triazole ring formation from a hydrazine precursor. Each section includes detailed protocols, mechanistic insights, and comparative data to empower researchers in process development and scale-up operations.

Introduction and Core Retrosynthetic Analysis

The structural complexity of this compound necessitates a robust and regioselective synthetic strategy. The target molecule is a key component in the synthesis of orexin receptor antagonists used in the treatment of insomnia.[1] The primary challenge lies in the selective formation of the N2-substituted triazole isomer, as N1-arylation is often a competing pathway. The synthetic approaches detailed herein are designed to maximize the yield of the desired N2 isomer through careful selection of catalysts, ligands, and starting materials.

A high-level retrosynthetic analysis reveals three logical bond disconnections, forming the basis of our strategic discussion:

-

C-N Bond Disconnection: Breaking the bond between the phenyl ring and the triazole nitrogen. This leads to a convergent approach where a functionalized benzoic acid derivative is coupled with 1H-1,2,3-triazole. This is the most direct and widely reported strategy.

-

C-C Bond Disconnection: Breaking the bond between the phenyl ring and the carboxyl group. This suggests a strategy where the triazole-substituted fluorobenzene is synthesized first, followed by the introduction of the carboxylic acid in a final step.

-

N-N/N-C Bond Disconnection within the Triazole: This approach involves forming the triazole ring directly on a pre-functionalized phenyl ring, typically starting from a phenylhydrazine derivative.

The following diagram illustrates these core strategies, which will be explored in detail.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Late-Stage Triazole Installation via Ullmann N-Arylation

This is arguably the most efficient and scalable approach, relying on a copper-catalyzed cross-coupling reaction between a 2-fluoro-6-halobenzoic acid and 1H-1,2,3-triazole. The choice of the halogen atom on the benzoic acid is a critical determinant of reactivity.

Core Starting Materials

-

2-Fluoro-6-iodobenzoic acid: The preferred starting material due to the high reactivity of the C-I bond in copper-catalyzed couplings, leading to milder reaction conditions and often higher yields compared to its bromo- or chloro-analogs.

-

2-Fluoro-6-bromobenzoic acid: A viable and often more economical alternative to the iodo-derivative. However, it typically requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligand systems) to achieve comparable yields.[2]

-

1H-1,2,3-Triazole: The nitrogen source for the coupling reaction. It is a commercially available and stable solid.

Mechanistic Rationale and Experimental Considerations

The Ullmann-Goldberg reaction is the cornerstone of this strategy. The mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, which is generated in situ. A ligand, typically a diamine, stabilizes the copper complex and facilitates the subsequent coupling with the deprotonated triazole. Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation, enhancing the nucleophilicity of the triazole and driving the reaction forward.[3] The regioselectivity favoring the N2-isomer is influenced by the steric environment of the ortho-fluoro and ortho-carboxyl groups, as well as the specific ligand-catalyst system employed.

Caption: Ullmann N-Arylation reaction scheme.

Experimental Protocol: Synthesis from 2-Fluoro-6-iodobenzoic acid

The following protocol is adapted from established literature procedures.[3]

Step 1: Reaction Setup

-

To a 2L three-necked round-bottomed flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol), and cesium carbonate (312.6 g, 959 mmol).

Step 2: Reagent Addition

-

Under a nitrogen atmosphere, add dioxane (640 mL), water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol), and trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol).

Step 3: Reaction Execution

-

Gradually heat the reaction mixture to 60°C over 30 minutes, then to 83°C for another 30 minutes, and finally hold at 100°C for 3 hours. Monitor reaction completion by HPLC or TLC.

Step 4: Work-up and Isolation

-

Cool the mixture and add methyl tert-butyl ether (MTBE) (1 L) and water (1 L). Stir vigorously and separate the layers.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.7.

-

Extract the acidified aqueous layer twice with ethyl acetate (EtOAc).

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Dissolve the resulting oil in ethyl acetate, stir overnight to precipitate impurities, and filter. Concentration of the mother liquor yields the product as a solid. A typical yield is around 80%.[3]

Data Summary: Comparison of Aryl Halides

| Starting Material | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| 2-Fluoro-6-iodobenzoic acid | CuI / diamine ligand | Cs₂CO₃ | Dioxane | 100 | ~80% | [3] |

| 2-Bromo-4-methylbenzoic acid | CuI / diamine ligand | K₂CO₃ | THF/DMF | 65 | High (regioisomeric mixture) | [1] |

Strategy B: Early Triazole Installation and Subsequent Functionalization

Core Starting Materials

-

1-Fluoro-2-nitrobenzene derivatives: Simple, cost-effective aromatic building blocks.

-

4,5-dibromo-2H-1,2,3-triazole: Used to introduce the triazole moiety. The bromo-substituents can be removed in a later step.

Synthetic Workflow and Rationale

This pathway relies on a sequence of robust and well-understood chemical transformations.[4]

-

N²-Arylation: The synthesis begins by coupling 1-fluoro-2-nitrobenzene with 4,5-dibromo-2H-1,2,3-triazole.

-

Hydrogenation: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants.

-

Sandmeyer Iodination: The resulting aniline is converted to a diazonium salt, which is then displaced with iodide to install the halogen required for the final step.

-

Grignard Carboxylation: The aryl iodide is converted to a Grignard reagent, which is then quenched with carbon dioxide (CO₂) to form the desired carboxylic acid.

Caption: Workflow for Strategy B.

This route offers flexibility but requires careful optimization of each step to maintain a high overall yield. The final Grignard carboxylation step is particularly sensitive to moisture and requires strictly anhydrous conditions.[4]

Strategy C: De Novo Triazole Ring Formation

This classical heterocyclic synthesis approach builds the triazole ring directly onto the fluorinated benzoic acid framework. It offers an alternative pathway that avoids copper-catalyzed coupling reactions.

Core Starting Materials

-

2-Amino-6-fluorobenzoic acid: The primary precursor, which must first be converted to the corresponding hydrazine.

-

Sodium Nitrite (NaNO₂): Used for the diazotization of the aniline.

-

Reducing Agent (e.g., SnCl₂): To reduce the diazonium salt to a hydrazine.

-

C2 Synthon: A two-carbon unit that can react with the hydrazine to form the triazole ring. Examples include glyoxal derivatives or compounds that generate a hydrazone intermediate susceptible to cyclization.[5][6]

Synthetic Rationale and Protocol Outline

The key to this strategy is the successful synthesis of the 2-fluoro-6-hydrazinylbenzoic acid intermediate.

Protocol: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride (General Procedure) This protocol is adapted from the synthesis of the non-fluorinated analog and serves as a representative procedure.[7][8]

Step 1: Diazotization

-

Dissolve 2-amino-6-fluorobenzoic acid in aqueous hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is complete when a persistent positive test is observed with starch-iodide paper.

Step 2: Reduction

-

Prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the reducing agent solution. A precipitate of the hydrazine hydrochloride salt will form.

Step 3: Isolation

-

Stir the mixture for a period to ensure complete reaction, then collect the solid product by filtration.

-

Wash the filter cake with cold water and dry to obtain the 2-fluoro-6-hydrazinylbenzoic acid hydrochloride.

Step 4: Triazole Formation

-

The resulting hydrazine can be cyclized with various reagents. For example, reaction with a glyoxal derivative followed by an oxidative cyclization can yield the 1,2,3-triazole ring. The specific conditions are highly dependent on the chosen C2 synthon.[5][9]

Conclusion and Strategic Outlook

The synthesis of this compound can be approached from several distinct strategic directions.

-

Strategy A (Late-Stage N-Arylation) , particularly using 2-fluoro-6-iodobenzoic acid , represents the most convergent, high-yielding, and industrially proven method. Its primary advantage is efficiency and scalability.

-

Strategy B (Early N-Arylation) offers a flexible, linear approach that is valuable when the highly functionalized benzoic acid precursors of Strategy A are unavailable. It relies on a sequence of classical, robust reactions starting from the simple 1-fluoro-2-nitrobenzene .

-

Strategy C (De Novo Synthesis) provides a classical alternative that circumvents the need for transition metal catalysis. Its success hinges on the efficient preparation of the key 2-fluoro-6-hydrazinylbenzoic acid intermediate from 2-amino-6-fluorobenzoic acid .

The optimal choice of starting materials and synthetic route will depend on project-specific factors including cost, availability of raw materials, required scale, and the capabilities of the development laboratory. For large-scale manufacturing, the robustness and high throughput of the Ullmann coupling (Strategy A) make it the superior choice. For exploratory or early-stage research, the flexibility of Strategies B and C may offer significant advantages.

References

- 1. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. This compound | 1186050-58-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

The Strategic Role of Fluorination in Modulating the Biological Activity of Benzoic Acid Derivatives

An In-depth Technical Guide

This guide provides an in-depth exploration of fluorinated benzoic acid derivatives, a class of compounds demonstrating remarkable versatility and potency across a spectrum of biological activities. We will dissect the fundamental physicochemical principles conferred by fluorine substitution and connect them to their functional consequences in anticancer, antimicrobial, and anti-inflammatory applications. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of why these molecules are pivotal in modern medicinal chemistry.

The Fluorine Advantage: More Than Just an Atomic Swap

The deliberate incorporation of fluorine into a benzoic acid scaffold is a cornerstone of modern drug design.[1] This is not an arbitrary substitution but a strategic decision rooted in the unique physicochemical properties of the fluorine atom: its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond.[2] These characteristics profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can dramatically increase a drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which is crucial for its ability to cross cellular membranes. The difluoromethoxy group, for instance, offers a fine balance of lipophilicity and polarity, optimizing pharmacokinetic properties like absorption and distribution.[2]

-

Acidity (pKa) Modulation: The electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the benzoic acid's carboxyl group.[3] This alteration in acidity affects the molecule's ionization state at physiological pH, influencing its solubility, membrane transport, and interaction with target proteins.

-

Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions. This can lead to enhanced binding affinity and selectivity for its biological target.[1]

The following diagram illustrates the causal relationship between fluorine's properties and its impact on a drug candidate's profile.

A Spectrum of Biological Activities

Fluorinated benzoic acid derivatives have been successfully developed and investigated for a wide array of therapeutic applications. Their structural simplicity allows for facile modification, making them an attractive scaffold for targeting diverse biological systems.[4]

Anticancer Activity

A significant body of research highlights the potential of fluorinated benzoic acid derivatives as anticancer agents.[5] Their mechanisms are varied, often involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes that drive cancer progression.[5][6]

-

Mechanism of Action: A prominent mechanism is the inhibition of histone deacetylases (HDACs).[7] HDACs are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. Certain dihydroxybenzoic acid derivatives, for example, have shown potent HDAC inhibitory activity.[7] Other derivatives function by inhibiting crucial signaling enzymes like tyrosine kinases or by inducing apoptosis through caspase-3 activation.[5][8]

-

Structure-Activity Relationship (SAR): Studies on cyclopentaquinoline derivatives bearing a fluorobenzoic acid moiety have shown that anticancer efficacy correlates with the length of an aliphatic chain, suggesting that lipophilicity and spatial orientation are critical for activity.[8]

The diagram below depicts a simplified signaling pathway for apoptosis induction, a common endpoint for many anticancer compounds.

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [5] |

| Naphthylidene Derivative | HeLa (Cervical Cancer) | IC50 | 17.84 µM | [5] |

| Triazole Derivative | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [5] |

| Cyclopentaquinoline-Fluorobenzoic Acid | A549 (Lung Cancer) | IC50 | < 20 µM |[8] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Fluorinated benzoic acid derivatives have emerged as promising candidates, with activity against a range of Gram-positive bacteria and fungi.[9][10][11]

-

Mechanism of Action: One validated mechanism is the inhibition of fatty acid biosynthesis (FAB).[9] The FAB pathway is essential for building bacterial cell membranes, and its disruption is lethal to the bacterium. Pyrazole derivatives containing a fluorophenyl moiety have been identified as potent FAB inhibitors.[9] Other derivatives, such as those incorporating a 1,3-oxazole ring, also show significant antibacterial and antifungal effects.[12]

-

Structure-Activity Relationship (SAR): In a series of pyrazole derivatives, substitutions on the aniline moiety significantly impacted antibacterial potency. For example, 3,5-dichloro or 3,5-bis(trifluoromethyl) substitutions resulted in compounds with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[9] Conversely, polar groups like sulfonamides tended to eliminate activity.[9]

Table 2: Antibacterial Activity of Pyrazole-Fluorobenzoic Acid Derivatives

| Compound Substitution | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Phenoxy | S. aureus ATCC 33591 | 1 | [9] |

| 3,4-Dichloro | S. aureus ATCC 33591 | 0.5 | [9] |

| 3,5-bis(Trifluoromethyl) | S. aureus ATCC 33591 | 1 | [9] |

| 3,5-Dichloro-4-fluoro | S. aureus ATCC 33591 | 0.5 |[9] |

Anti-inflammatory Activity

Derivatives of anthranilic acid (2-aminobenzoic acid) form a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs).[13] Fluorination of these scaffolds can enhance their activity. Furthermore, more complex benzoic acid derivatives have been developed as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell recruitment.[14] The introduction of chlorine or bromine alongside the core structure improved pharmacokinetic properties, leading to a compound with an IC50 of 0.51 nM and oral efficacy in a rat pleurisy model.[14]

Key Experimental Protocols

The trustworthiness of any finding rests on the robustness of its experimental validation. Here, we provide step-by-step protocols for the synthesis and biological evaluation of fluorinated benzoic acid derivatives.

Protocol 1: Synthesis of a 4-Fluoro-2-(phenylamino)benzoic Acid Derivative via Ullmann Condensation

This protocol describes a common method for synthesizing N-aryl anthranilic acid derivatives, a class with known anti-inflammatory properties.[13]

Rationale: The Ullmann condensation is a reliable copper-catalyzed reaction for forming C-N bonds, ideal for coupling an aryl halide (2-bromo-4-fluorobenzoic acid) with an amine (aniline).

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent like dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, ~10 mol%) and L-proline (~20 mol%) to the mixture.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.

-

Acidification: Acidify the aqueous solution with 2N HCl until a precipitate forms (typically pH 2-3).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]

Rationale: This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivative in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

The following diagram outlines the workflow for screening antimicrobial candidates.

Conclusion and Future Directions

Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties to enhance metabolic stability, target affinity, and overall therapeutic potential. The breadth of applications, from oncology to infectious diseases, underscores their importance.

Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel fluorinated motifs to further optimize pharmacokinetic profiles, and designing multi-target agents that can address complex diseases through synergistic mechanisms. As our understanding of disease biology deepens, the rational design of these versatile molecules will continue to be a critical engine for pharmaceutical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells | MDPI [mdpi.com]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: From Synthesis to Bioactive Potential

Foreword

In the landscape of modern drug discovery, the value of a small molecule is often defined not only by its intrinsic biological activity but also by its potential as a versatile scaffold for medicinal chemistry. 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, CAS 1186050-58-7, represents a quintessential example of such a molecule. Its structure, a strategic amalgamation of a fluorinated benzoic acid and a 2-substituted-1,2,3-triazole, positions it as a high-value intermediate and a fragment of significant interest for bioactive compound synthesis. This guide provides a comprehensive technical overview, from its synthesis to its established role as a precursor for potent therapeutics and its hypothesized potential in emerging areas of oncology. We will explore the causality behind its synthetic routes and provide validated protocols for assessing its biological potential, offering researchers a robust framework for its application.

Physicochemical Characteristics and Synthesis

The molecule's structure is fundamental to its utility. The ortho-fluorine substituent on the benzoic acid ring modulates its electronic properties and pKa, while the 2H-1,2,3-triazol-2-yl moiety provides a stable, polar, and hydrogen-bond-accepting heterocycle that is sterically constrained.[1]

| Property | Value | Source |

| CAS Number | 1186050-58-7 | [1] |

| Molecular Formula | C₉H₆FN₃O₂ | [1] |

| Molecular Weight | 207.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted Boiling Point | 410.5 ± 55.0 °C | [2] |

| Predicted Density | 1.49 ± 0.1 g/cm³ | [3] |

| Purity (Typical) | >97% (HPLC) | [1] |

Rationale and Protocol for Synthesis

The regioselective synthesis of the 2-(2H-1,2,3-triazol-2-yl) isomer over the 1H-isomer is a critical challenge. The Ullmann-Goldberg coupling reaction is a robust and scalable method to achieve this with high selectivity. The choice of a copper(I) catalyst, a bidentate diamine ligand, and a specific base/solvent system is causal to favoring the desired N2-arylation of the triazole ring.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.

-

Vessel Preparation: To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper(I) iodide (4.57 g, 24 mmol), and cesium carbonate (312.6 g, 959 mmol).

-

Reagent Addition: Add dioxane (640 mL), water (2.6 mL, 144 mmol), 1H-1,2,3-triazole (55.6 mL, 959 mmol), and trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol) to the solid mixture. The diamine ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.

-

Reaction Execution: Purge the vessel with nitrogen. Gradually heat the mixture to 60°C over 30 minutes, then to 83°C for 30 minutes, and finally hold at 100°C for 3 hours. Monitor reaction completion via HPLC.

-

Quenching and Extraction: Cool the reaction mixture and add methyl tert-butyl ether (MTBE, 1 L) and water (1 L). Stir vigorously and separate the layers. The product remains in the aqueous layer as its cesium salt.

-

Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid (~148 mL) to a pH of approximately 1.7. This protonates the carboxylate, making the product soluble in organic solvents.

-

Product Isolation: Extract the acidified aqueous layer twice with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the resulting oil in a minimal amount of hot ethyl acetate, stir overnight to allow for crystallization of impurities, and filter. Concentration of the mother liquor yields the final product.

Core Application: A Validated Precursor to Orexin Receptor Antagonists